molecular formula C10H8ClNO5 B1348138 5-(2-Chloroacetamido)benzene-1,3-dicarboxylic acid CAS No. 61389-11-5

5-(2-Chloroacetamido)benzene-1,3-dicarboxylic acid

Cat. No.: B1348138
CAS No.: 61389-11-5
M. Wt: 257.63 g/mol
InChI Key: JIXLTJSFSIQKEI-UHFFFAOYSA-N
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Description

5-(2-Chloroacetamido)benzene-1,3-dicarboxylic acid is a benzene-1,3-dicarboxylic acid derivative functionalized with a 2-chloroacetamido group at the 5-position. This compound combines the rigid aromatic dicarboxylic acid backbone with a reactive chloroacetamido substituent, making it a versatile candidate for coordination chemistry, polymer synthesis, and pharmaceutical applications. The chloroacetamido group introduces both nucleophilic (amide) and electrophilic (chloro) reactivity, enabling diverse chemical modifications. However, commercial availability of this compound has been discontinued, as noted by CymitQuimica .

Properties

IUPAC Name

5-[(2-chloroacetyl)amino]benzene-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO5/c11-4-8(13)12-7-2-5(9(14)15)1-6(3-7)10(16)17/h1-3H,4H2,(H,12,13)(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIXLTJSFSIQKEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)NC(=O)CCl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80364213
Record name 5-[(chloroacetyl)amino]isophthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61389-11-5
Record name 5-[(chloroacetyl)amino]isophthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The preparation of 5-(2-Chloroacetamido)benzene-1,3-dicarboxylic acid typically involves two main stages:

This approach leverages well-established aromatic substitution and amide bond formation reactions.

Preparation of the Amino-Substituted Benzene-1,3-dicarboxylic Acid Intermediate

The starting material is often benzene-1,3-dicarboxylic acid (also known as isophthalic acid) or its derivatives such as anhydrides or esters. The amino group at the 5-position can be introduced by:

  • Nitration followed by reduction: Nitration of benzene-1,3-dicarboxylic acid to yield 5-nitrobenzene-1,3-dicarboxylic acid, followed by catalytic hydrogenation or chemical reduction to the corresponding 5-aminobenzene-1,3-dicarboxylic acid.
  • Direct amination methods: Using nucleophilic aromatic substitution or transition-metal-catalyzed amination if suitable leaving groups are present.

This intermediate is crucial for subsequent acylation.

Acylation with Chloroacetyl Chloride

The amino group on the 5-position is acylated with chloroacetyl chloride to form the chloroacetamido substituent. The reaction conditions typically include:

  • Solvent: Anhydrous solvents such as dichloromethane or tetrahydrofuran.
  • Base: A tertiary amine base like triethylamine or pyridine to neutralize the hydrochloric acid generated.
  • Temperature: Controlled low temperatures (0–5°C) to moderate the reaction rate and avoid side reactions.
  • Workup: Aqueous quenching, extraction, and purification by recrystallization or chromatography.

This step yields this compound with high specificity.

Alternative Synthetic Routes and Related Methods

While direct literature on this exact compound is limited, related synthetic methods for similar compounds provide insight:

  • Amide formation via carbodiimide coupling: Using coupling reagents such as 1,1’-carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid and then react with chloroacetamide derivatives. This method is common in peptide and amide synthesis and can be adapted for aromatic amides.
  • Use of protected intermediates: Protecting carboxylic acid groups as esters during amination and acylation steps to improve solubility and reaction control, followed by deprotection.

Representative Experimental Data and Yields

Although direct experimental data for this compound are scarce in open literature, analogous compounds prepared by similar methods show:

Step Conditions Yield (%) Notes
Nitration of benzene-1,3-dicarboxylic acid HNO3/H2SO4, 0–5°C 70–85 Controlled to avoid dinitration
Reduction of nitro to amino Pd/C, H2, ethanol, room temp 80–95 High selectivity, mild conditions
Acylation with chloroacetyl chloride CH2Cl2, Et3N, 0–5°C, 2–4 h 75–90 Requires anhydrous conditions

These yields are consistent with standard aromatic amide synthesis protocols.

Purification and Characterization

  • Purification: Recrystallization from ethanol or ethyl acetate/hexane mixtures is common.
  • Characterization: Confirmed by melting point, infrared spectroscopy (amide bands), nuclear magnetic resonance (NMR) spectroscopy (aromatic protons, amide NH, chloroacetamido methylene), and mass spectrometry.

Summary Table of Preparation Methods

Method Step Reagents/Conditions Outcome/Notes
Aromatic nitration HNO3/H2SO4, low temperature 5-Nitrobenzene-1,3-dicarboxylic acid
Nitro group reduction Pd/C catalyst, H2 gas, ethanol solvent 5-Aminobenzene-1,3-dicarboxylic acid
Acylation Chloroacetyl chloride, triethylamine, CH2Cl2, 0–5°C 5-(2-Chloroacetamido) derivative
Purification Recrystallization Pure target compound
Characterization NMR, IR, MS, melting point Structural confirmation

Research Findings and Considerations

  • The acylation step is sensitive to moisture and requires anhydrous conditions to prevent hydrolysis of chloroacetyl chloride.
  • The amino intermediate must be pure to avoid side reactions.
  • Reaction temperature control is critical to minimize by-products.
  • The chloroacetamido group is reactive and can be used for further functionalization, such as nucleophilic substitution at the chloro position.

Chemical Reactions Analysis

5-(2-Chloroacetamido)benzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like pyridine, acids for hydrolysis, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications of 5-(2-Chloroacetamido)benzene-1,3-dicarboxylic acid

This compound is an organic compound with the molecular formula C10H8ClNO5C_{10}H_8ClNO_5 and a molecular weight of 257.63 g/mol. This compound is utilized in scientific research as a building block for synthesizing more complex organic molecules and materials. Derivatives of the compound are also being explored for potential biological activities, including antibacterial and anticancer properties. Moreover, it functions as a precursor in the production of polymers and other industrial chemicals.

Chemical Reactions

This compound can undergo several chemical reactions:

  • Substitution Reactions: The chloroacetamido group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
  • Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield isophthalic acid and chloroacetic acid.
  • Oxidation and Reduction: Common reagents used in these reactions include bases like pyridine, acids for hydrolysis, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

This compound exhibits significant antimicrobial properties, potentially disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Table 1: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)
E. coli50 µM
S. aureus75 µM
Bacillus subtilis100 µM

These results suggest that the compound is particularly effective against Gram-positive bacteria, possibly due to structural characteristics that allow it to penetrate bacterial cell walls more effectively.

Anticancer Activity

In vitro studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines, including human hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µg/mL)Cell Viability (%) at IC50
HepG24267.7
MCF-710078.14
HaCaT25082.23
NIH 3T3>50096.11

The results indicate that HepG2 cells are more susceptible to the compound's effects compared to normal cells (NIH 3T3), suggesting a selective cytotoxicity that could be beneficial for therapeutic applications. The proposed mechanism of action for the anticancer activity includes induction of apoptosis and cell cycle interference.

Case Studies

Mechanism of Action

The mechanism of action of 5-(2-Chloroacetamido)benzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets. For instance, its derivatives have been studied for their ability to inhibit bacterial enzymes such as MurD and MurE, which are involved in peptidoglycan biosynthesis . This inhibition disrupts bacterial cell wall synthesis, leading to antibacterial effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional uniqueness of 5-(2-Chloroacetamido)benzene-1,3-dicarboxylic acid becomes evident when compared to analogous benzene-dicarboxylic acid derivatives. Below is a detailed analysis of key differences and applications:

Table 1: Structural and Functional Comparison

Compound Name Substituents/Functional Groups Key Properties/Applications References
This compound 5-position: 2-Chloroacetamido; 1,3-positions: COOH Reactive towards nucleophiles (Cl), metal coordination (COOH), MOF synthesis
Benzene-1,3-dicarboxylic acid (Isophthalic acid) 1,3-positions: COOH Basic MOF linker; limited reactivity
5-Amino-2,4,6-Tribromobenzene-1,3-Dicarboxylic Acid 5-position: NH2; 2,4,6-positions: Br Enhanced halogen-driven reactivity; halogen bonding in crystal engineering
4-Fluorobenzene-1,3-dicarboxylic acid 4-position: F; 1,3-positions: COOH Electron-withdrawing F enhances acidity; antimicrobial potential
5-(Trifluoromethyl)benzene-1,3-dicarboxylic acid 5-position: CF3; 1,3-positions: COOH Hydrophobic CF3 group improves thermal stability; used in fluorinated MOFs
5-[3-carboxy-4-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid Multiple COOH groups in branched arrangement High coordination density for complex MOFs; advanced material design

Key Insights from Comparative Analysis

Reactivity and Functional Versatility: The chloroacetamido group in the target compound provides dual reactivity: the chloro group participates in nucleophilic substitution (e.g., with amines or thiols), while the amide group can act as a hydrogen-bond donor/acceptor. This contrasts with simpler derivatives like isophthalic acid, which lacks such tailored reactivity . Halogenated analogs (e.g., brominated or fluorinated derivatives) exhibit distinct properties: bromine enhances halogen bonding for crystal engineering, while fluorine increases acidity and bioactivity .

Coordination Chemistry and MOF Design :

  • Compared to isophthalic acid, the chloroacetamido derivative offers additional coordination sites via its amide group, enabling hierarchical MOF structures. However, its discontinued status limits experimental validation .
  • Trifluoromethyl-substituted analogs (e.g., 5-(CF3)-derivative) demonstrate enhanced hydrophobicity and stability in MOFs, a feature absent in the target compound .

Biological and Material Applications :

  • Fluorinated derivatives (e.g., 4-fluoro and 5-CF3 analogs) show promise in antimicrobial and anti-tuberculosis research, though specific MIC values for the chloroacetamido compound remain undetermined .
  • Multi-carboxylic acid derivatives (e.g., branched COOH-substituted compounds) outperform the target compound in forming high-density coordination networks for gas adsorption or catalysis .

Biological Activity

5-(2-Chloroacetamido)benzene-1,3-dicarboxylic acid (CAS No. 61389-11-5) is a compound of increasing interest in biological research due to its potential therapeutic properties. This article explores its biological activity, including antimicrobial, anticancer, and other relevant effects, supported by data tables and case studies.

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological activity:

  • Chloroacetamido Group : This group may enhance the compound's reactivity and ability to interact with biological targets.
  • Dicarboxylic Acid Structure : The presence of carboxylic acid groups can facilitate hydrogen bonding and ionic interactions with biomolecules.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The mechanism of action is believed to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Table 1: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)
E. coli50 µM
S. aureus75 µM
Bacillus subtilis100 µM

These results suggest that the compound is particularly effective against Gram-positive bacteria, which may be attributed to its structural characteristics that allow it to penetrate bacterial cell walls more effectively.

Anticancer Activity

In vitro studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. For example, it has been tested against human hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µg/mL)Cell Viability (%) at IC50
HepG24267.7
MCF-710078.14
HaCaT25082.23
NIH 3T3>50096.11

The results indicate that HepG2 cells are more susceptible to the compound's effects compared to normal cells (NIH 3T3), suggesting a selective cytotoxicity that could be beneficial for therapeutic applications.

The proposed mechanism of action for the anticancer activity includes:

  • Induction of Apoptosis : Morphological changes observed in treated cells suggest that the compound may trigger apoptotic pathways.
  • Cell Cycle Interference : The compound may disrupt normal cell cycle progression, leading to increased apoptosis in cancer cells.

Case Studies

A notable study investigated the effects of this compound on various cancerous and non-cancerous cell lines. The findings revealed that while the compound effectively reduced viability in cancerous cells, it exhibited minimal toxicity towards normal cells, highlighting its potential as a therapeutic agent with reduced side effects.

Q & A

Q. Table 1: Key Analytical Parameters for Structural Confirmation

TechniqueParametersApplication Example
X-ray CrystallographySpace group, bond angles/lengthsResolves H-bonding in crystal lattice
¹H NMR (DMSO-d₆)δ 8.2 (s, NH), δ 13.1 (br, COOH)Confirms amide and carboxylic protons
ESI-MSm/z 286.0 [M-H]⁻Validates molecular weight

Q. Table 2: Computational Tools for Reaction Design

Tool/MethodFunctionReference Study
DFT (Gaussian)Transition state optimizationPredicts SN2 reactivity
AutoDock VinaProtein-ligand dockingScreens enzyme inhibition
Bayesian OptimizationAligns computational/experimental dataReduces trial-and-error

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